molecular formula C8H6N2O3S B2987323 1-(Thiophen-2-ylmethyl)imidazolidine-2,4,5-trione CAS No. 872107-93-2

1-(Thiophen-2-ylmethyl)imidazolidine-2,4,5-trione

Cat. No. B2987323
M. Wt: 210.21
InChI Key: XCEJXYMMXQBUBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Thiophen-2-ylmethyl)imidazolidine-2,4,5-trione is a chemical compound with the molecular formula C8H6N2O3S . It has a molecular weight of 210.21 . This compound is used for research purposes .


Synthesis Analysis

The synthesis of imidazolidine-2,4,5-trione compounds has been studied extensively. One method involves the oxidation of glycoluril with potassium persulfate, which results in the formation of imidazolidine-2,4,5-trione . The reaction conditions were optimized to achieve the best yield, with the optimal temperature being 75°C and the optimal amount of oxidant being 1 equivalent .


Molecular Structure Analysis

The molecular structure of imidazolidine-2,4,5-trione compounds has been determined using single-crystal X-ray diffraction . The structure of the imidazole skeleton in imidazolidine-2,4,5-trione is planar, with all the atoms lying in one plane .


Chemical Reactions Analysis

Imidazolidine-2,4,5-trione is a useful intermediate in the synthesis of various nitrogen-bridgehead fused heterocycles, including imidazo[1,2-a]pyridines, -pyrazines, and -pyrimidines .

Scientific Research Applications

Synthesis and Evaluation of Antibacterial and Antifungal Activities

1-(Thiophen-2-ylmethyl)imidazolidine-2,4,5-trione derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds, through various chemical reactions, have been used to produce a wide array of substituted imidazole compounds, showing significant antimicrobial activities against various pathogens. The antimicrobial activity was particularly notable in some derivatives, such as 1-(3-ethoxyphenyl)-6-methyl-1-phenyl-1H-imidazo[4,5-b]quinoxalin-2(3H)-ones and 5-imino-3-(3-methoxyphenyl)-1-phenyl-4-thioxoimidazolidin-2-one, highlighting their potential in developing new antimicrobial agents (Ammar et al., 2016).

Mass Spectral Fragmentation Patterns

Research on 1-(Thiophen-2-ylmethyl)imidazolidine-2,4,5-trione derivatives includes the study of their mass spectral fragmentation patterns. This is crucial for elucidating the structure of synthesized compounds and understanding their chemical properties and reactions. Such studies provide valuable insights into the molecular composition and potential applications of these compounds in various scientific fields, including pharmaceuticals and materials science (Mohamed, Unis, & El-Hady, 2006).

Antifibrotic and Anticancer Activity

The derivatives of 1-(Thiophen-2-ylmethyl)imidazolidine-2,4,5-trione have been synthesized and their antifibrotic and anticancer activities assessed. An efficient one-pot three-component reaction was employed for the synthesis, yielding compounds with significant antifibrotic activity, comparable to Pirfenidone, and without the scavenging of superoxide radicals. These findings indicate the therapeutic potential of these derivatives in treating fibrosis and possibly cancer, highlighting the need for further testing and development (Kaminskyy et al., 2016).

properties

IUPAC Name

1-(thiophen-2-ylmethyl)imidazolidine-2,4,5-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3S/c11-6-7(12)10(8(13)9-6)4-5-2-1-3-14-5/h1-3H,4H2,(H,9,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCEJXYMMXQBUBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CN2C(=O)C(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Thiophen-2-ylmethyl)imidazolidine-2,4,5-trione

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